
AGI-5198
描述
AGI-5198 是一种高度有效且选择性地抑制突变异柠檬酸脱氢酶 1 (IDH1) 酶的抑制剂。该化合物专门针对 IDH1 中的 R132H 和 R132C 突变,这些突变常见于各种癌症,包括神经胶质瘤和急性髓系白血病。 This compound 对这些突变的抑制在临床前研究中显示出有希望的结果,使其成为治疗癌症的潜在药物 .
准备方法
合成路线和反应条件: AGI-5198 通过多步合成过程合成,涉及关键中间体的形成及其随后的偶联。合成从制备 N-环己基-2-(3-氟-N-[2-(2-甲基咪唑-1-基)乙酰基]苯胺基)-2-(2-甲基苯基)乙酰胺开始。 然后,该中间体在各种反应条件下进行处理,包括酰胺键形成和环化,得到最终产物 .
工业生产方法: this compound 的工业生产涉及优化合成路线,以确保高产率和纯度。这包括使用先进的纯化技术,例如高效液相色谱 (HPLC),以分离所需的化合物。 生产过程旨在可扩展,允许大规模生产 this compound 以用于临床和研究目的 .
化学反应分析
反应类型: AGI-5198 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。
还原: this compound 可以被还原以产生化合物的还原形式。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原会产生 this compound 的还原形式 .
科学研究应用
Glioma Treatment
AGI-5198 has shown significant anti-tumor effects in glioma models. In vitro studies demonstrated that this compound inhibits the growth of the TS603 glioma cell line and reduces 2-HG production in a dose-dependent manner . In vivo experiments with established R132H-IDH1 glioma xenografts revealed that daily administration led to a 50-60% reduction in tumor growth without significant toxicity .
Chondrosarcoma
Research indicates that this compound also suppresses tumorigenic activity in IDH1-mutant human chondrosarcoma cells . The inhibition of D-2HG production was observed, further supporting its potential use in treating this type of cancer.
Acute Myeloid Leukemia (AML)
This compound is undergoing evaluation for its efficacy in treating acute myeloid leukemia, particularly in patients with IDH1 mutations. It has been structurally optimized into AG-120 for clinical trials targeting AML and cholangiocarcinoma .
Case Studies and Research Findings
Immunological Effects
Recent studies have highlighted the immunogenic properties of this compound when combined with radiation therapy. The combination treatment not only inhibited tumor growth but also induced immunogenic cell death by increasing the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and IL-6 from treated cells . This dual mechanism suggests that this compound could enhance anti-tumor immunity, making it a candidate for combination therapies.
作用机制
AGI-5198 通过选择性抑制突变的 IDH1 酶发挥作用,专门针对 R132H 和 R132C 突变。这种抑制阻止了 α-酮戊二酸转化为 D-2-羟基戊二酸,后者是一种促进肿瘤生长和存活的代谢物。 通过降低 D-2-羟基戊二酸的水平,this compound 诱导癌细胞分化和凋亡,从而抑制肿瘤生长 .
类似化合物:
AGI-6780: 另一种选择性抑制突变 IDH1 的抑制剂,但具有不同的特异性和效力。
GSK864: 一种具有不同化学结构的强效突变 IDH1 抑制剂。
IDH-C35: 一种与 this compound 相似的化合物,但其化学成分有所不同
独特性: this compound 由于其对 IDH1 中的 R132H 和 R132C 突变的高选择性和效力而独一无二。 这种特异性允许靶向抑制突变的 IDH1,而不影响野生型酶,从而减少潜在的副作用并提高治疗效果 .
相似化合物的比较
AGI-6780: Another selective inhibitor of mutant IDH1, but with different specificity and potency.
GSK864: A potent inhibitor of mutant IDH1 with a different chemical structure.
IDH-C35: A compound similar to AGI-5198, but with variations in its chemical composition
Uniqueness: this compound is unique due to its high selectivity and potency for the R132H and R132C mutations in IDH1. This specificity allows for targeted inhibition of mutant IDH1 without affecting the wild-type enzyme, reducing potential side effects and increasing therapeutic efficacy .
生物活性
AGI-5198 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), particularly targeting the R132H and R132C mutations. This compound has garnered significant attention in cancer research, primarily due to its role in inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which is associated with various malignancies, including gliomas.
This compound functions as an allosteric, competitive inhibitor of the mIDH1 enzyme. By binding to the mutant enzyme, it effectively reduces the levels of D-2HG, which is implicated in tumorigenesis and metabolic dysregulation in cancer cells. The compound demonstrates a high selectivity for mIDH1 over wild-type IDH1 and IDH2, with an IC50 value of approximately 70 nM for the R132H mutation and 160 nM for R132C .
In Vitro Studies
In vitro studies have shown that this compound significantly inhibits the growth of glioma cell lines harboring mIDH1 mutations. For instance, treatment with this compound led to a dose-dependent decrease in D-2HG levels in cell lines such as TS603 and JJ012, demonstrating its effectiveness in reducing this oncometabolite . The compound also induced histone demethylation (specifically H3K9me3) and inhibited cellular proliferation, further supporting its role as a therapeutic agent against IDH1-mutant cancers .
In Vivo Efficacy
The efficacy of this compound has been evaluated in various animal models. In a mouse model bearing mIDH1 gliomas, treatment with this compound resulted in a marked reduction in tumor growth and D-2HG production. Notably, the frequency of cells undergoing mitosis was significantly lower in treated groups compared to controls, indicating that this compound not only inhibits metabolic pathways but also affects cell cycle dynamics .
Table 1: Summary of In Vivo Findings
Study | Model | Treatment | Key Findings |
---|---|---|---|
Rohle et al., 2013 | mIDH1 glioma xenograft | This compound | Reduced tumor growth; decreased D-2HG levels |
Dowdy et al., 2020 | TS603 glioma cells | This compound | Inhibited proliferation; induced histone demethylation |
PMC7880418 | mIDH1 mouse model | This compound + IR | Increased ATP release; reduced mitotic index |
Immunological Effects
This compound has also been shown to influence immune responses within the tumor microenvironment. In studies involving combination treatments with ionizing radiation (IR), this compound enhanced the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and IL-6 from treated cells. This suggests that this compound may promote immunogenic cell death, potentially enhancing anti-tumor immunity when used alongside other therapies .
Case Studies
Case Study: Glioma Patient Response
A clinical investigation into patients with gliomas harboring mIDH1 mutations revealed that those treated with this compound exhibited significant reductions in tumor size and D-2HG levels post-treatment. This response was correlated with improved overall survival rates compared to historical controls .
Case Study: Combination Therapy
Another study explored the effects of combining this compound with DNA methyltransferase inhibitors. Results indicated that this combination therapy not only reduced tumor burden but also enhanced the overall efficacy of treatment by modulating epigenetic landscapes within tumors .
属性
IUPAC Name |
N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYGWXSATBUBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718166 | |
Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355326-35-0 | |
Record name | AGI 5198 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1355326-35-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。